2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a quinoline moiety via an ethyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylfuran, 8-hydroxyquinoline, and ethylamine.
Step 1 Formation of the Quinoline Ether: 8-Hydroxyquinoline is reacted with ethyl bromide in the presence of a base like potassium carbonate to form 2-(quinolin-8-yloxy)ethyl bromide.
Step 2 Formation of the Carboxamide: 2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(quinolin-8-yloxy)ethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The ethyl ether linkage can be cleaved under acidic conditions, leading to the formation of quinoline and ethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Hydrochloric acid or sulfuric acid for ether cleavage.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Quinoline and ethyl alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to the presence of the quinoline moiety.
Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains due to the quinoline structure.
Anticancer Research: Potential use in the development of anticancer agents targeting specific cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Diagnostic Tools: Used in the development of fluorescent probes for imaging applications.
Industry
Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.
Electronics: Applied in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the quinoline moiety, resulting in different biological activity.
N-(2-(Quinolin-8-yloxy)ethyl)furan-3-carboxamide: Similar structure but without the dimethyl substitution on the furan ring.
Uniqueness
2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is unique due to the combination of the furan ring, quinoline moiety, and carboxamide group, which together confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGVOFJTGCTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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